3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple functional groups, including methoxy, sulfanyl, and carboxamide, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be constructed through cyclization reactions involving appropriate reagents such as formamide or its derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Methoxyethyl and Methoxyphenyl Groups: These groups can be introduced through alkylation reactions using methoxyethyl halides and methoxyphenyl ketones, respectively.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. The quinazoline core is known for its presence in many biologically active molecules, including anticancer and antimicrobial agents.
Medicine
The compound may have potential therapeutic applications. Quinazoline derivatives have been studied for their anticancer, anti-inflammatory, and antiviral properties. Research can focus on evaluating the compound’s efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, the compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique structure may impart desirable properties to these products.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for treating non-small cell lung cancer by inhibiting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.
Uniqueness
The uniqueness of 3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness can be leveraged to develop new therapeutic agents with improved efficacy and reduced side effects.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-17(2)11-12-27-24(31)19-7-10-21-22(15-19)28-26(29(25(21)32)13-14-33-3)35-16-23(30)18-5-8-20(34-4)9-6-18/h5-10,15,17H,11-14,16H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGXWXZLABSUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.